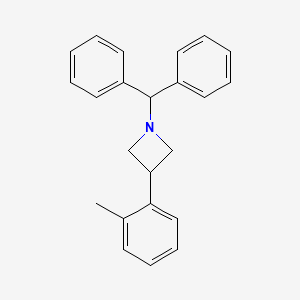
1-Benzhydryl-3-(o-tolyl)azetidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Benzhydryl-3-(o-tolyl)azetidine is an organic compound belonging to the azetidine class, characterized by a four-membered nitrogen-containing ring This compound is notable for its unique structure, which includes a benzhydryl group and an o-tolyl group attached to the azetidine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-Benzhydryl-3-(o-tolyl)azetidine typically involves the reaction of benzhydryl chloride with o-toluidine in the presence of a base, followed by cyclization to form the azetidine ring. The reaction conditions often include:
Solvent: Commonly used solvents include dichloromethane or toluene.
Base: Sodium hydride or potassium carbonate is frequently employed.
Temperature: The reaction is usually carried out at elevated temperatures, ranging from 60°C to 100°C.
Cyclization: The cyclization step may require additional reagents such as triethylamine.
Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of microreactors allows for precise control over temperature and pressure, enhancing the efficiency of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions: 1-Benzhydryl-3-(o-tolyl)azetidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the compound into its corresponding amine.
Substitution: Nucleophilic substitution reactions can occur at the benzhydryl or o-tolyl groups, introducing different functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide.
Major Products:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of amines.
Substitution: Introduction of various functional groups, depending on the reagents used.
Aplicaciones Científicas De Investigación
1-Benzhydryl-3-(o-tolyl)azetidine has diverse applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 1-Benzhydryl-3-(o-tolyl)azetidine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparación Con Compuestos Similares
- 1-Benzhydryl-3-(p-tolyloxy)azetidine
- 1-Benzhydryl-3-azetidinol
- 1-Benzhydryl-3-hydroxyazetidine
Comparison: 1-Benzhydryl-3-(o-tolyl)azetidine is unique due to the presence of the o-tolyl group, which imparts distinct steric and electronic properties compared to its analogs
Propiedades
Fórmula molecular |
C23H23N |
|---|---|
Peso molecular |
313.4 g/mol |
Nombre IUPAC |
1-benzhydryl-3-(2-methylphenyl)azetidine |
InChI |
InChI=1S/C23H23N/c1-18-10-8-9-15-22(18)21-16-24(17-21)23(19-11-4-2-5-12-19)20-13-6-3-7-14-20/h2-15,21,23H,16-17H2,1H3 |
Clave InChI |
RJSNHALZKJIGES-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=CC=C1C2CN(C2)C(C3=CC=CC=C3)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


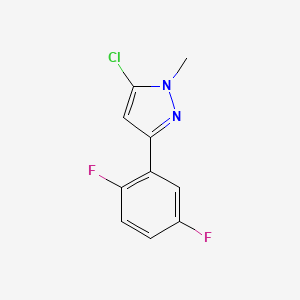


![6-Bromo-8-fluoro-2-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B13694902.png)
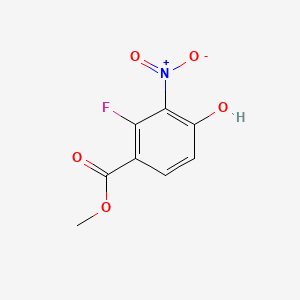


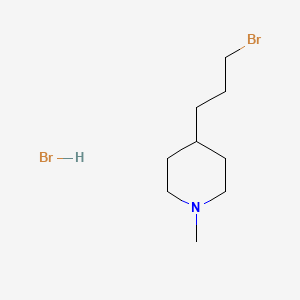


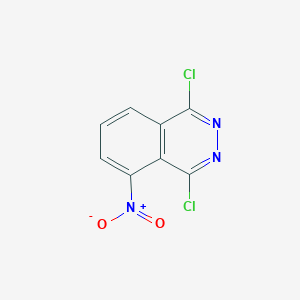
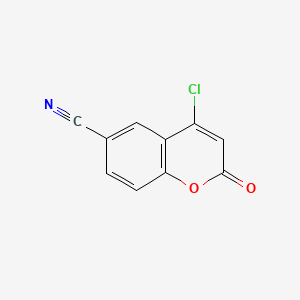

![2-[4-(3-Piperidylmethyl)-1-piperazinyl]ethanol](/img/structure/B13694965.png)
